ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14998004
InChI: InChI=1S/C20H20BrN3O4/c1-5-28-20(26)16-11(2)24(3)14-6-7-15(27-4)18(17(14)16)23-19(25)12-8-13(21)10-22-9-12/h6-10H,5H2,1-4H3,(H,23,25)
SMILES:
Molecular Formula: C20H20BrN3O4
Molecular Weight: 446.3 g/mol

ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC14998004

Molecular Formula: C20H20BrN3O4

Molecular Weight: 446.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{[(5-bromo-3-pyridyl)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate -

Specification

Molecular Formula C20H20BrN3O4
Molecular Weight 446.3 g/mol
IUPAC Name ethyl 4-[(5-bromopyridine-3-carbonyl)amino]-5-methoxy-1,2-dimethylindole-3-carboxylate
Standard InChI InChI=1S/C20H20BrN3O4/c1-5-28-20(26)16-11(2)24(3)14-6-7-15(27-4)18(17(14)16)23-19(25)12-8-13(21)10-22-9-12/h6-10H,5H2,1-4H3,(H,23,25)
Standard InChI Key OWGGGCJPVZVAEL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NC(=O)C3=CC(=CN=C3)Br)C)C

Introduction

Chemical Structure and Molecular Features

Core Framework and Substituents

The compound features a 1H-indole core substituted at positions 1, 2, 3, 4, and 5. Key structural elements include:

  • 1- and 2-positions: Methyl groups, conferring steric bulk and influencing ring planarity.

  • 3-position: Ethyl carboxylate ester (–COOCH₂CH₃), enhancing solubility in organic solvents.

  • 4-position: A carbonylamino (–NH–CO–) linker connecting the indole to a 5-bromo-3-pyridyl group.

  • 5-position: Methoxy (–OCH₃), modulating electronic properties.

The pyridine ring introduces a nitrogen heteroatom and bromine atom at position 5, potentially enabling halogen bonding or cross-coupling reactivity. Computational models predict a planar indole-pyridine system with intramolecular hydrogen bonding between the carbonyl oxygen and indole NH .

Spectroscopic Characterization

While experimental spectral data for this specific compound is unavailable, analogous indole derivatives provide insights:

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1745 cm⁻¹ (ester), ~1680 cm⁻¹ (amide), and ν(N–H) ~3200–3300 cm⁻¹ .

  • ¹H NMR: Anticipated signals: δ 1.3–1.4 ppm (ethyl CH₃), δ 3.8–4.4 ppm (ester OCH₂CH₃ and NCH₃), δ 6.8–8.5 ppm (aromatic protons) .

  • HRMS: Theoretical m/z for C₂₁H₂₁BrN₃O₄⁺: 482.0641 (M+H⁺).

Synthetic Methodologies

Indole Core Construction

The 1,2-dimethylindole scaffold can be synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazine with a ketone (e.g., 3-keto ester) under acidic conditions.

  • Dehydrocyclization: Catalytic conversion of substituted anilines, as demonstrated in 7-ethyl indole synthesis using Cu-chromite/BaO catalysts at 660°C .

Esterification

The 3-carboxylate group is introduced via esterification of indole-3-carboxylic acid using ethanol and thionyl chloride (SOCl₂) or H₂SO₄ . For example, methyl 5-bromo-1H-indole-3-carboxylate was synthesized in 62% yield via H₂SO₄-catalyzed reflux .

Pyridylamide Installation

The 4-aminocarbonylpyridyl moiety is likely appended through:

  • Amide Coupling: Reacting 4-aminoindole with 5-bromo-nicotinoyl chloride using DCC/DMAP or HATU.

  • Ullmann Coupling: Copper-mediated coupling between indolic amine and bromopyridine.

Physicochemical Properties

Calculated Parameters

Using tools referenced in methyl 5-bromoindole-3-carboxylate studies :

PropertyValue
Molecular Weight481.32 g/mol
LogP (XLOGP3)3.2 ± 0.3
TPSA89.5 Ų
Water Solubility (ESOL)0.021 mg/mL (poor)
GI AbsorptionHigh
CYP1A2 InhibitionLikely (indole scaffold)

Stability and Reactivity

  • Thermal Stability: Decomposition expected >250°C (similar to methyl 5-bromoindole-3-carboxylate ).

  • Photoreactivity: Bromopyridine may undergo light-induced debromination.

  • Hydrolysis: Ester and amide groups susceptible to basic/acidic hydrolysis.

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